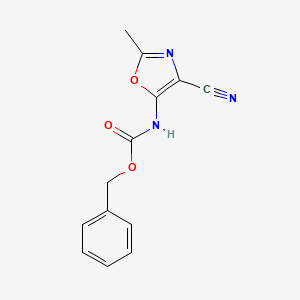
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and an ethanamine moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile or ethanol, and a catalyst like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is often purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium or nickel catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. For example, it may inhibit certain enzymes by coordinating with the active site metal ion, thereby blocking substrate access . The bromine atom and ethanamine moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-chloro-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
- 1-(5-fluoro-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
- 1-(5-iodo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
Uniqueness
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct reactivity and biological activity profiles, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H10BrClN4 |
|---|---|
Molekulargewicht |
241.52 g/mol |
IUPAC-Name |
1-(5-bromo-2-methyltriazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9BrN4.ClH/c1-3(7)4-5(6)9-10(2)8-4;/h3H,7H2,1-2H3;1H |
InChI-Schlüssel |
PXUPBQDIVLLOLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NN(N=C1Br)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)

![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)

![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)

